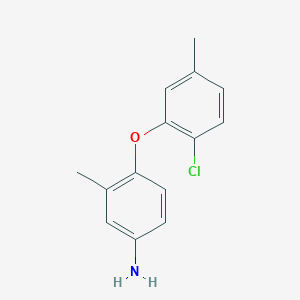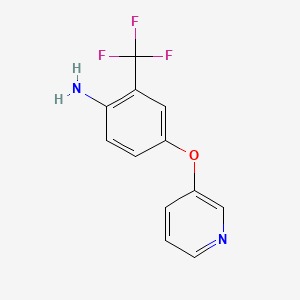
4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline
Overview
Description
“4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H9F3N2O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C12H9F3N2O . More detailed structural information may be available through specialized databases or scientific literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 254.21 . Additional properties such as melting point, boiling point, and density may be available through specialized chemical databases .Scientific Research Applications
1. Drug Discovery and Development
4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline derivatives have been investigated for their potential as kinase inhibitors, specifically targeting the c-Met kinase, which plays a crucial role in cancer progression and metastasis. Docking studies and quantitative structure-activity relationship (QSAR) models have been utilized to understand the molecular basis of inhibition and to predict the biological activity of these compounds. This research provides insights into designing more effective c-Met kinase inhibitors for cancer therapy (Caballero et al., 2011).
2. Material Science
In material science, derivatives of this compound have been explored for their potential in non-linear optical (NLO) materials. Vibrational analysis studies, both experimental and theoretical, have provided insights into the molecular structure, hyperconjugation interactions, and electronic properties of these compounds. This research aids in the development of materials with improved NLO properties for applications in optoelectronics and photonics (Revathi et al., 2017).
3. Chemical Synthesis
The reactivity of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) has been studied, leading to the development of novel synthetic routes for the introduction of hydroxy groups and the phenylation of N-arylamides. This research enhances the toolkit available for organic synthesis, allowing for the efficient generation of phenol derivatives and acetyldiarylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals (Itoh et al., 2002).
Properties
IUPAC Name |
4-pyridin-3-yloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-8(3-4-11(10)16)18-9-2-1-5-17-7-9/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILUJJERVRRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


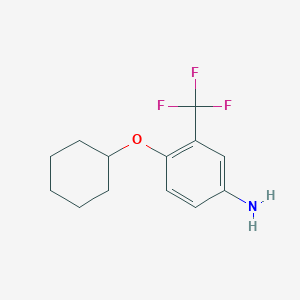

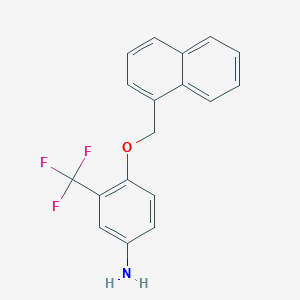
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
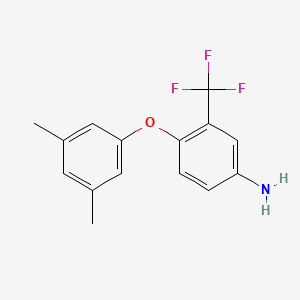
![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)


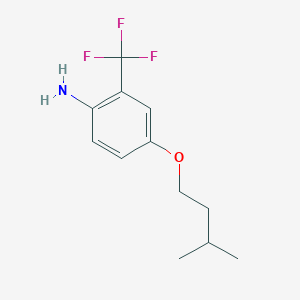
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
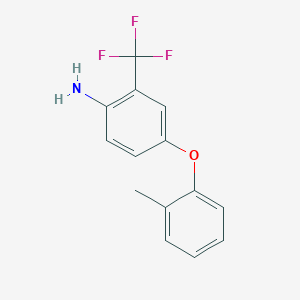
![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)

